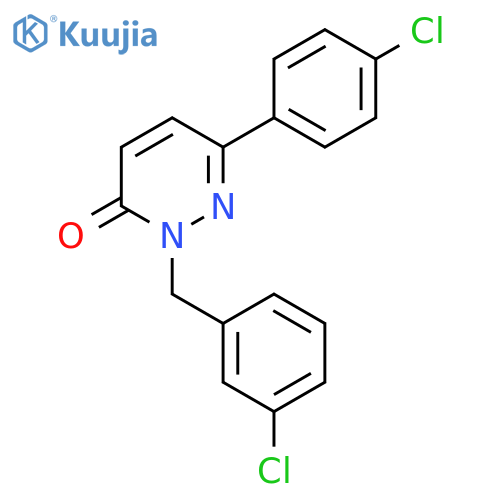Cas no 922946-48-3 (6-(4-chlorophenyl)-2-(3-chlorophenyl)methyl-2,3-dihydropyridazin-3-one)

922946-48-3 structure
商品名:6-(4-chlorophenyl)-2-(3-chlorophenyl)methyl-2,3-dihydropyridazin-3-one
6-(4-chlorophenyl)-2-(3-chlorophenyl)methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 922946-48-3
- 2-(3-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
- SCHEMBL23297317
- F2774-0392
- CCG-337066
- 6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
- AKOS024465271
- 6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one
- VU0497807-1
- 6-(4-chlorophenyl)-2-(3-chlorophenyl)methyl-2,3-dihydropyridazin-3-one
-
- インチ: 1S/C17H12Cl2N2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2
- InChIKey: UGXGGBXWJSFZBJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)CN1C(C=CC(C2C=CC(=CC=2)Cl)=N1)=O
計算された属性
- せいみつぶんしりょう: 330.0326684g/mol
- どういたいしつりょう: 330.0326684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 32.7Ų
6-(4-chlorophenyl)-2-(3-chlorophenyl)methyl-2,3-dihydropyridazin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2774-0392-5mg |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one |
922946-48-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2774-0392-3mg |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one |
922946-48-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2774-0392-75mg |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one |
922946-48-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2774-0392-2μmol |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one |
922946-48-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2774-0392-10μmol |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one |
922946-48-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2774-0392-1mg |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one |
922946-48-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2774-0392-25mg |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one |
922946-48-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2774-0392-50mg |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one |
922946-48-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2774-0392-20μmol |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one |
922946-48-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2774-0392-15mg |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one |
922946-48-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
6-(4-chlorophenyl)-2-(3-chlorophenyl)methyl-2,3-dihydropyridazin-3-one 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
922946-48-3 (6-(4-chlorophenyl)-2-(3-chlorophenyl)methyl-2,3-dihydropyridazin-3-one) 関連製品
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
